BMD4503-2

LRP5/6-sclerostin PPI ELISA competitive binding Structure–activity relationship

BMD4503-2 is a quinoxaline derivative identified as a competitive small-molecule inhibitor of the protein–protein interaction (PPI) between LRP5/6 co-receptors and sclerostin. It was discovered through pharmacophore-based virtual screening and structure–activity relationship (SAR)-guided optimization of the parent hit BMD4503, and is characterized as the most potent compound within a focused series of four quinoxaline analogs (BMD4503-1 through -4).

Molecular Formula C26H21N5O3S
Molecular Weight 483.5 g/mol
Cat. No. B15621743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMD4503-2
Molecular FormulaC26H21N5O3S
Molecular Weight483.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H21N5O3S/c1-17(32)27-19-13-15-20(16-14-19)35(33,34)31-26-25(29-23-10-4-5-11-24(23)30-26)28-22-12-6-8-18-7-2-3-9-21(18)22/h2-16H,1H3,(H,27,32)(H,28,29)(H,30,31)
InChIKeyNCZQTIRXSCXOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMD4503-2 (CAS 301357-87-9): First-in-Class Quinoxaline-Based LRP5/6-Sclerostin PPI Inhibitor for Wnt Pathway Research


BMD4503-2 is a quinoxaline derivative identified as a competitive small-molecule inhibitor of the protein–protein interaction (PPI) between LRP5/6 co-receptors and sclerostin [1]. It was discovered through pharmacophore-based virtual screening and structure–activity relationship (SAR)-guided optimization of the parent hit BMD4503, and is characterized as the most potent compound within a focused series of four quinoxaline analogs (BMD4503-1 through -4) [2]. The compound possesses a naphthyl-substituted left-hand side ring that engages critical hydrophobic pockets (Trp157/Trp183) within the LRP6 E1 domain, a structural feature absent in close analogs such as GI-570261 (BMD4503-1, which bears a phenyl group) [2]. Commercially available in high purity (≥99%), BMD4503-2 is supplied by multiple vendors for research applications in bone biology, Wnt/β-catenin signaling, and osteoporosis target validation .

Why In-Class LRP5/6-Sclerostin Inhibitors or Generic Wnt Modulators Cannot Substitute for BMD4503-2


Although several approaches to disrupting sclerostin-mediated Wnt inhibition exist—including anti-sclerostin monoclonal antibodies (e.g., romosozumab) [1] and small molecules targeting downstream kinase nodes (GSK-3β, tankyrase)—these alternatives do not replicate the intracellular target engagement and binding mode of BMD4503-2. As a membrane-permeable small molecule, BMD4503-2 directly and competitively occupies the 'NXI' peptide-binding pocket on the LRP5/6 E1 domain, a site that antibodies are sterically incapable of accessing intracellularly [2]. Moreover, the close structural analog GI-570261 (BMD4503-1), which differs only by a phenyl-for-naphthyl substitution at the X position of the left-hand side ring, exhibits substantially weaker inhibition in the same ELISA competitive binding assay, demonstrating that minor structural changes critically attenuate LRP5/6–sclerostin disruption [2]. Generic Wnt activators (e.g., LiCl, CHIR99021) bypass the LRP5/6–sclerostin node entirely, activating β-catenin downstream without the target specificity required for mechanistic dissection of sclerostin biology [3]. The quantitative evidence presented below establishes exactly where BMD4503-2 provides measurable differentiation that generic substitution cannot replicate.

BMD4503-2 Product-Specific Quantitative Evidence Guide: Comparator-Backed Procurement Metrics for LRP5/6-Sclerostin PPI Inhibition


ELISA Competitive Binding SAR: BMD4503-2 Exhibits 4-Fold Greater Inhibition Than the Benzenesulfonamide Analog BMD4503-3

In an ELISA competitive binding assay designed to quantify disruption of the LRP5/6–sclerostin interaction following SAR-based scaffold optimization, BMD4503-2 exhibited 4-fold greater inhibition than the benzenesulfonamide-substituted analog BMD4503-3 [1]. The parent compound BMD4503 (3-(trifluoromethyl)benzene substituent) caused approximately 45% inhibition, whereas BMD4503-2 (naphthyl substituent) was identified as the most potent inhibitor in the series, with its enhanced activity attributed to favorable hydrophobic interactions between the naphthyl group and the indole side chains of Trp157 and Trp183 within the LRP6 binding pocket [1]. The benzenesulfonamide analog BMD4503-3 showed markedly reduced potency, consistent with the hypothesis that Trp157/Trp183 shield the sulfonamide group from productive contact with Asn185 [1].

LRP5/6-sclerostin PPI ELISA competitive binding Structure–activity relationship

Cell-Based Luciferase Reporter: BMD4503-2 Dose-Dependently Reverses Sclerostin-Mediated Wnt3a/β-Catenin Suppression Across Three Concentrations

To confirm functional target engagement in a cellular context, a luciferase reporter assay was performed under Wnt3a-stimulated conditions co-treated with sclerostin [1]. BMD4503-2 was evaluated at three concentrations (0.3 μM, 3 μM, and 30 μM), and produced a dose-dependent recovery of luciferase activity (TOP-Flash reporter), indicating reversal of sclerostin-imposed Wnt pathway blockade [1]. Among the quinoxaline series, BMD4503-2 was the only compound validated across the full dose–response range in this cell-based assay, confirming that the biochemical binding potency translates into functional intracellular Wnt pathway reactivation [1].

Luciferase reporter assay Wnt/β-catenin signaling Dose-response

Alkaline Phosphatase (ALP) Staining: BMD4503-2 Ameliorates Sclerostin-Mediated Downregulation of Osteogenic Wnt Signaling

An alkaline phosphatase (ALP) staining assay—a functional readout of osteoblastic differentiation and Wnt pathway activity in bone-forming cells—demonstrated that BMD4503-2 ameliorated sclerostin-mediated downregulation of Wnt signaling [1]. In contrast to the parent compound BMD4503, which showed only moderate inhibitory activity in cellular assays, BMD4503-2 produced a visibly stronger and more consistent rescue of ALP staining, consistent with its enhanced binding potency driven by the naphthyl substituent [1].

Osteoblast differentiation Alkaline phosphatase Sclerostin antagonism

Binding Mode: BMD4503-2 Naphthyl Group Engages the Trp157/Trp183 Hydrophobic Cavity Critical for LRP6 E1 Domain Occupancy

Molecular docking simulations reveal that the naphthyl group of BMD4503-2 occupies the hydrophobic cavity formed by Trp157 and Trp183 of the LRP6 E1 domain, while also forming hydrogen bonds via its quinoxaline core with Arg141 and Arg28 [1]. In contrast, the phenyl group of GI-570261 (BMD4503-1) provides less hydrophobic surface area for these critical contacts, and the benzenesulfonamide group of BMD4503-3 is predicted to orient toward the solvent, evading productive pocket engagement [1]. This structural rationale explains the quantitative SAR differences observed in both the ELISA and luciferase assays [1].

Molecular docking LRP6 E1 domain Hydrophobic cavity

Purity Benchmark: Vendor-Certified Purity ≥99.0% Supports Assay Reproducibility Across Independent Procurement Sources

Commercially supplied BMD4503-2 meets a purity specification of 99.21% (HPLC) from MedChemExpress and ≥99.0% from AbMole BioScience . This level coincides with the purity expected for a reference-standard-grade tool compound used in SAR-driven bone biology and Wnt signaling studies. In contrast, the close analog GI-570261 (BMD4503-1) is not widely stocked at comparable purity levels from major suppliers, leading to potential batch-to-batch variability in competitive binding assays .

Compound purity Quality control Procurement reliability

BMD4503-2 Best-Fit Research and Industrial Application Scenarios Based on Verified Quantitative Differentiation


Chemical Probe for LRP5/6–Sclerostin PPI Target Engagement in Osteoporosis Target Validation

BMD4503-2 is the preferred chemical probe for confirming LRP5/6–sclerostin target engagement in bone biology studies, supported by direct ELISA competitive binding data showing 4-fold greater inhibition than BMD4503-3 [1] and dose-dependent Wnt signaling rescue in cell-based luciferase assays at 0.3–30 μM [1]. Its membrane permeability and naphthyl-driven binding mode enable intracellular target validation that is not achievable with anti-sclerostin antibodies such as romosozumab [2].

SAR Scaffold Reference for Quinoxaline-Based LRP5/6 Inhibitor Optimization Programs

Medicinal chemistry teams designing next-generation LRP5/6–sclerostin PPI inhibitors can use BMD4503-2 as the reference scaffold, leveraging its validated binding pose that engages Trp157 and Trp183 via the naphthyl group [1]. The 4-fold potency advantage over BMD4503-3 [1] and the known SAR (naphthyl > phenyl > benzenesulfonamide) provide a quantitative framework for prioritizing substituent diversification at the X position of the quinoxaline core.

Wnt/β-Catenin Pathway Activation Control in Bone Development and Maintenance Studies

Researchers investigating Wnt pathway regulation in osteoblast differentiation can employ BMD4503-2 as a tool compound that specifically relieves sclerostin-imposed Wnt blockade, as demonstrated by ALP staining rescue in osteoblast-lineage cells [1]. Its competitive binding mechanism at the LRP5/6 E1 domain [1] provides target specificity that is absent in downstream Wnt activators (e.g., GSK-3β inhibitors), which activate β-catenin indiscriminately [3].

Procurement-Ready Reference Standard for Inter-Laboratory Assay Standardization

With consistent purity of ≥99.0% across vendors (MCE: 99.21%; AbMole: ≥99.0%) and well-documented solubility in DMSO (50–100 mg/mL) , BMD4503-2 is suitable for inter-laboratory assay standardization. Its availability as a characterized reference compound supports reproducible dose–response comparisons in ELISA and luciferase-based Wnt signaling assays across independent research groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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